![molecular formula C15H14FNO2 B4968884 methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)
methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate, also known as MFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a crystalline powder with a molecular weight of 315.32 g/mol and a melting point of 98-100°C.
Scientific Research Applications
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied as a potential drug candidate for the treatment of diseases such as rheumatoid arthritis and cancer.
In materials science, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Its unique chemical structure makes it a useful tool for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate is not fully understood, but it is believed to act on various molecular targets, including enzymes and receptors. In studies on its anti-inflammatory activity, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to inhibit the production of inflammatory cytokines and prostaglandins by blocking the activity of enzymes such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In animal studies, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation and pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has several advantages for lab experiments, including its ease of synthesis and its unique chemical structure. Its potential applications in various fields make it a useful tool for researchers. However, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate also has limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. In addition, further studies are needed to determine the toxicity and safety of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate and its potential side effects.
Synthesis Methods
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate can be synthesized using various methods, including the reaction between 4-fluorobenzylamine and methyl 4-formylbenzoate in the presence of a catalyst such as zinc chloride. The reaction produces methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate as a yellow solid, which can be purified through recrystallization. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the reduction of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate's precursor, methyl 4-{[(4-nitrophenyl)amino]methyl}benzoate.
properties
IUPAC Name |
methyl 4-[(4-fluoroanilino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-15(18)12-4-2-11(3-5-12)10-17-14-8-6-13(16)7-9-14/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMYUDHUCAESJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-fluoroanilino)methyl]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.